molecular formula C15H11ClO4 B3125219 4-Formyl-2-methoxyphenyl 2-chlorobenzoate CAS No. 321726-59-4

4-Formyl-2-methoxyphenyl 2-chlorobenzoate

Cat. No. B3125219
CAS RN: 321726-59-4
M. Wt: 290.7 g/mol
InChI Key: PXMDYNSNBXIDHA-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxyphenyl 2-chlorobenzoate is a chemical compound with the CAS Number: 321726-59-4 . It has a molecular weight of 290.7 and is a powder in physical form . The IUPAC name for this compound is 4-formyl-2-methoxyphenyl 2-chlorobenzoate .


Molecular Structure Analysis

The InChI code for 4-Formyl-2-methoxyphenyl 2-chlorobenzoate is 1S/C15H11ClO4/c1-19-14-8-10 (9-17)6-7-13 (14)20-15 (18)11-4-2-3-5-12 (11)16/h2-9H,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Formyl-2-methoxyphenyl 2-chlorobenzoate is a powder with a melting point of 91-92°C . It has a molecular weight of 290.7 .

Scientific Research Applications

Synthesis of Indolocarbazoles

4-Formyl-2-methoxyphenyl 2-chlorobenzoate is utilized in the synthesis of indolocarbazoles, as demonstrated by the work of Magnus, Exon, and Sear (1983). Their research involves the transformation of N-[(4-Methoxyphenyl)sulfonyl]-3-ethyl-2-formylindole into hexahydroindolocarbazole and then dehydrogenating it to achieve the completely aromatic system (Magnus, Exon, & Sear, 1983).

Liquid Crystalline Properties

Thaker et al. (2012) synthesized new mesogenic homologous series containing 4-{[(4-hydroxyphenyl)imino] methyl}-2-methoxyphenyl 4- chlorobenzoate. This research aimed at characterizing novel liquid crystalline compounds and studying their mesomorphic properties, indicating the use of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate in materials science (Thaker et al., 2012).

Chromatography-Mass Spectrometry Study

Kalister et al. (2016) conducted a chromatography-mass spectrometry study focusing on aquatic chlorination of UV-filter avobenzone, identifying chlorinated compounds including 2-chloro-1-(4-methoxyphenyl)ethanone, indicating the relevance of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate in environmental chemistry and pollution studies (Kalister et al., 2016).

Corrosion Inhibition

Bentiss et al. (2009) studied the inhibition performance of a related compound, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, on mild steel in acidic conditions. This indicates potential applications of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate derivatives in corrosion science (Bentiss et al., 2009).

Synthesis of Vanillin Derivatives

Potkin et al. (2009) described the reaction of 4-formyl-2-methoxyphenyl 4,5-dichloroisothiazole-3-carboxylate with aromatic amines to create azomethins, leading to the discovery of a remarkable synergetic effect in mixtures with insecticides. This shows the use of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate in agricultural chemistry (Potkin et al., 2009).

Metabolic Pathways in Bacteria

Research by Arensdorf and Focht (1995) on the bacterial degradation of biphenyls and polychlorinated biphenyls, producing 4-chlorobenzoate as an intermediate, suggests the involvement of compounds similar to 4-Formyl-2-methoxyphenyl 2-chlorobenzoate in microbiology and environmental biodegradation processes (Arensdorf & Focht, 1995).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c1-19-14-8-10(9-17)6-7-13(14)20-15(18)11-4-2-3-5-12(11)16/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMDYNSNBXIDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801206469
Record name Benzoic acid, 2-chloro-, 4-formyl-2-methoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801206469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyl-2-methoxyphenyl 2-chlorobenzoate

CAS RN

321726-59-4
Record name Benzoic acid, 2-chloro-, 4-formyl-2-methoxyphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321726-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-chloro-, 4-formyl-2-methoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801206469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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